![molecular formula C11H15NO2 B3030212 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 88207-92-5](/img/structure/B3030212.png)
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the tetrahydroisoquinoline class. This compound and its derivatives have been the subject of various studies due to their potential pharmacological properties, including anticonvulsant effects . The compound's structure is characterized by a tetrahydroisoquinoline core with methoxy groups at the 6 and 8 positions, which can be modified to produce derivatives with different biological activities.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through various methods. One approach involves the synthesis of 1-aryl derivatives designed based on structure-active relationship information, which has led to the identification of compounds with significant anticonvulsant activity . Another method reported is the total synthesis of a related compound, 1,3-dimethyl-6,8-dimethoxyisoquinoline, using a 6π-azaelectrocyclization approach, which also showed cytotoxic activity . Additionally, the synthesis of 1-chloromethyl-6,7-dimethoxy derivatives has been achieved through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation .
Molecular Structure Analysis
The molecular structure of related tetrahydroisoquinoline derivatives has been elucidated using X-ray crystallography. For instance, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been established, revealing details such as the conformation of the six-membered hetero ring and intermolecular hydrogen bonds . The absolute configuration of enantiomerically pure derivatives has also been determined through X-ray diffraction, providing insights into the stereochemistry of these molecules .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives includes various transformations. For example, the oxidation of (R)-(+)-8,9-dimethoxy-6,10b-dihydro-5H-thiazolo[2,3-a]isoquinolin-3-one resulted in a configurationally unstable dextrorotatory syn-sulfoxide . The N-methylation of certain derivatives can lead to rearrangement products, as seen in the synthesis of pyrrolo[2,1-a]isoquinolinium iodide . Furthermore, the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid has been achieved via morpholinone derivatives, demonstrating the versatility of these compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of methoxy groups and other substituents affects properties such as melting points, solubility, and optical rotation. For example, the enantiomerically pure form of a thiazolo[2,3-a]isoquinolin-3-one derivative has a specific melting point and optical rotation . The crystal structure analysis provides additional information on the density and molecular packing of these compounds .
Scientific Research Applications
Synthesis of Alkaloids
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline serves as a starting material for synthesizing various alkaloids, including benzylisoquinolines and tetrahydroprotoberberines. Researchers have utilized this compound in the enantioselective synthesis of alkaloids like laudanidine, armepavine, laudanosine, corytenchine, and tetrahydropseudoepiberberine, highlighting its significance in producing pharmacologically active compounds (Blank & Opatz, 2011).
Anticancer Activity
This compound analogs have been evaluated for their potential as anticancer agents. A study demonstrated the synthesis of novel tetrahydroisoquinoline (THI) analogs and assessed their activity against glioma, identifying specific compounds that showed promising selectivity and potency against rat glioma cells compared to cultured rat astrocytes (Patil et al., 2010).
Anticonvulsant Properties
Research has explored the synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their anticonvulsant effects. These compounds were evaluated in animal models of epilepsy, with some showing significant anticonvulsant activity. This indicates the potential of this compound derivatives in the treatment of epilepsy (Gitto et al., 2010).
Enzymatic Hydrolysis
The compound has been used in the dynamic kinetic resolution process for the synthesis of its enantiomers. Such processes are crucial in producing optically active pharmaceuticals. In one study, high enantiopurity of tetrahydroisoquinoline-1-carboxylic acid was achieved, demonstrating the compound's utility in asymmetric synthesis (Paál et al., 2008).
Inhibition of Carbonic Anhydrase
Some derivatives of this compound have been identified as selective inhibitors of carbonic anhydrase isozymes. This is significant in exploring therapeutic targets for various diseases, including glaucoma and cancer (Gitto et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a derivative of tetrahydroisoquinoline (THIQ), has been found to have a wide range of biological activities Thiq derivatives have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq derivatives interact with their targets to exert their effects . For instance, some THIQ analogs have been found to inhibit HIV-1 reverse transcriptase .
Biochemical Pathways
Thiq derivatives have been reported to affect various biochemical pathways related to their biological activities . For example, one study found that a THIQ derivative attenuated hepatocellular carcinoma in rats with NMR-based metabolic perturbations .
Pharmacokinetics
One study found that a thiq derivative showed a good plasma drug concentration after oral administration .
Result of Action
Thiq derivatives have been reported to have various effects, such as antiproliferative action on hepatocellular carcinoma and inhibition of HIV-1 reverse transcriptase .
properties
IUPAC Name |
6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFBBEUUDCYVCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651930 | |
Record name | 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88207-92-5 | |
Record name | 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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